Lenalidomide-CO-PEG2-C2-azide
Beschreibung
Lenalidomide-CO-PEG2-C2-azide is a synthetic compound derived from lenalidomide, a clinically approved immunomodulatory drug (IMiD) with potent anti-inflammatory and anticancer properties . The compound features a lenalidomide core linked to a polyethylene glycol (PEG2) spacer and a terminal azide group. The PEG2 spacer enhances solubility and provides flexibility for conjugation, while the azide group enables "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for targeted protein degradation applications, such as proteolysis-targeting chimeras (PROTACs) .
Structurally, the "CO" denotes a carbonyl group connecting the lenalidomide moiety to the PEG2 chain, and the "C2-azide" specifies a two-carbon spacer terminating in an azide. This design optimizes the compound for use in bifunctional degraders, where the lenalidomide component recruits cereblon (CRBN), an E3 ubiquitin ligase, to facilitate ubiquitination and subsequent proteasomal degradation of target proteins .
Eigenschaften
Molekularformel |
C20H24N6O6 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H24N6O6/c21-25-22-7-9-32-11-10-31-8-6-18(28)23-15-3-1-2-13-14(15)12-26(20(13)30)16-4-5-17(27)24-19(16)29/h1-3,16H,4-12H2,(H,23,28)(H,24,27,29) |
InChI-Schlüssel |
CITBEQJSZBIQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-C2-azide involves several steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Hydrogenation: The hydrogenation of the intermediate compound to produce lenalidomide.
Functionalization: The functionalization of lenalidomide with a PEG2 linker and a terminal azide group to form Lenalidomide-CO-PEG2-C2-azide.
Industrial Production Methods
Industrial production of Lenalidomide-CO-PEG2-C2-azide follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-CO-PEG2-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The nitro group in the intermediate compounds can be reduced to amines.
Hydrogenation: The reduction of double bonds in the presence of hydrogen and a catalyst.
Common Reagents and Conditions
Bromine and Acetic Acid: Used in the bromination step.
Potassium Carbonate and DMF: Used in the condensation step.
Hydrogen and Palladium Catalyst: Used in the hydrogenation step.
Major Products
The major products formed from these reactions include lenalidomide and its functionalized derivatives, such as Lenalidomide-CO-PEG2-C2-azide .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-CO-PEG2-C2-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and hematologic malignancies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Lenalidomide-CO-PEG2-C2-azide exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . The PEG2 linker and terminal azide group facilitate the conjugation of the compound to other molecules, enhancing its versatility in research applications .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Parent Drug Specificity :
- Lenalidomide derivatives exhibit distinct CRBN-binding affinities compared to pomalidomide or thalidomide analogs. Pomalidomide-PEG2-C2-azide (MW 430.41) may offer stronger CRBN engagement due to pomalidomide’s higher potency .
- Thalidomide-based compounds (e.g., Thalidomide-NH-PEG2-COOH) are less potent IMiDs but retain utility in conjugation strategies requiring carboxyl groups .
PEG Length and Flexibility: PEG2 balances solubility and steric accessibility, whereas PEG6 (Lenalidomide-CO-PEG6-C2-azide) provides extended reach for degrading large protein complexes .
Functional Group Versatility :
- Azide-terminated compounds enable modular conjugation via click chemistry, while carboxyl-terminated derivatives (e.g., Thalidomide-NH-PEG2-COOH) require alternative coupling strategies .
Pharmacokinetic and Stability Considerations
- Solubility: PEGylation generally enhances aqueous solubility. PEG2 derivatives like Lenalidomide-CO-PEG2-C2-azide are more soluble than non-PEGylated lenalidomide but less than PEG6 analogs due to shorter chain length .
- Stability : The azide group is stable under refrigerated conditions (2–8°C), as seen in Lenalidomide-acetamido-O-PEG3-C2-azide, which has a 12-month shelf life when stored refrigerated .
- Bioavailability : Shorter PEG chains (PEG1-2) may improve cell membrane permeability compared to longer PEGs, making Lenalidomide-CO-PEG2-C2-azide advantageous for intracellular targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
